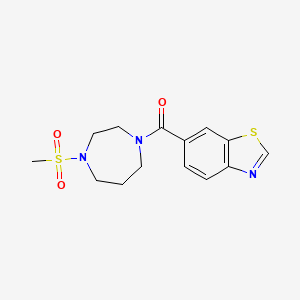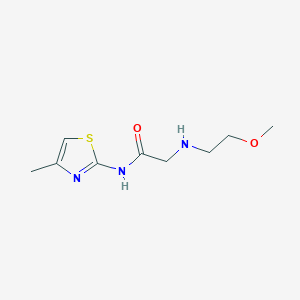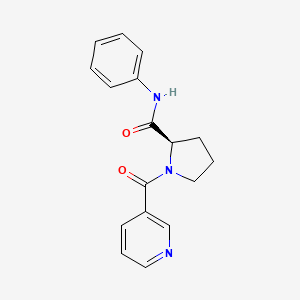
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments are discussed in
Mecanismo De Acción
The mechanism of action of (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators in the body. The compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its analgesic and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide in lab experiments include its high potency, good selectivity, and low toxicity. However, the compound has some limitations, such as poor solubility in aqueous solutions and instability under certain conditions.
Direcciones Futuras
There are several future directions for the scientific research on (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide. One direction is to study its potential applications in the treatment of other neurodegenerative disorders such as Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective analogs. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied further to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide involves the reaction of pyridine-3-carboxylic acid with (R)-2-aminopyrrolidine and phenyl isocyanate in the presence of a coupling reagent. The reaction proceeds under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(19-14-7-2-1-3-8-14)15-9-5-11-20(15)17(22)13-6-4-10-18-12-13/h1-4,6-8,10,12,15H,5,9,11H2,(H,19,21)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCNZOJDUWZRKY-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)
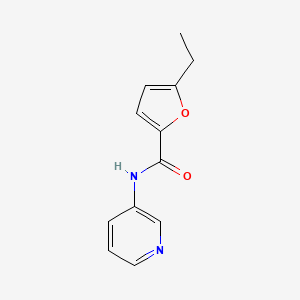
![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)
![Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)

![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
![N-[[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7538995.png)

![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)
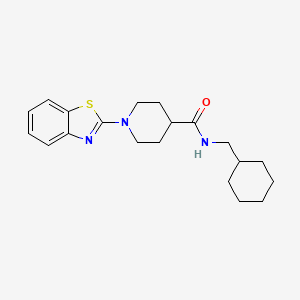
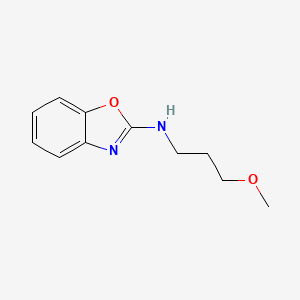
![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)
